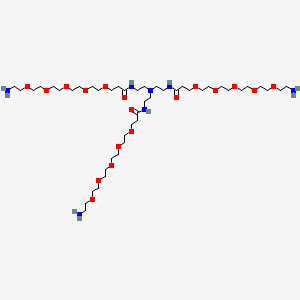

Tri(Amino-PEG5-amide)-amine

Overview

Description

Tri(Amino-PEG5-amide)-amine TFA salt is a PEG derivative containing three amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful for the development of antibody drug conjugates.

Scientific Research Applications

1. Nanoparticle Functionalization

Tri(Amino-PEG5-amide)-amine and its derivatives are used in creating water-soluble, chemically functional nanoparticles. For instance, a trifluoroethylester-PEG-thiol ligand (TFEE-PEG-SH) has been synthesized to create functional Au metal and FePt magnetic nanoparticles. These particles can be functionalized with primary-amine-containing molecules like biotin and fluorescamine through amide bond formation at room temperature without coupling agents, demonstrating the utility of such compounds in nanoparticle technology (Latham & Williams, 2006).

2. siRNA Delivery and Gene Silencing

A novel triblock nanocarrier, poly(amido amine)-poly(ethylene glycol)-poly-l-lysine (PAMAM-PEG-PLL), has been designed and evaluated for the delivery of siRNA. In this context, tertiary amine groups in the PAMAM dendrimer are crucial for endosomal escape and cytoplasmic delivery of siRNA, demonstrating the application of these materials in gene therapy (Patil, Zhang, & Minko, 2011).

3. Biodegradable Polymer Applications

Research has also focused on the synthesis of amphiphilic conetwork (APCN) gels and hydrogels of poly(β-amino esters) and poly(amido amine) for controlled composition, degradation, and release behavior. These materials are valuable for controlled release and tissue engineering applications due to their hemocompatibility and tunable degradability (Nutan et al., 2017).

4. Drug Carrier in Cancer Therapy

Degradable, water-swellable PEGs, prepared using crosslinking between primary amines of N,N',N″-tris(2-aminoethyl)phosphoric triamide (TAEPT) and diglycidyl ether of epichlorohydrin-modified PEGs (EMPs), show potential as biomaterials in biomedical applications like drug entrapment and chemoimmunotherapy agent delivery (Zhang et al., 2014).

5. Micelles for Controlled Drug Delivery

Poly(ethylene glycol) and cholesterol-conjugated poly(amido amine)s based micelles have been identified for controlled drug delivery. These micelles are formed via self-assembly in aqueous solution and exhibit pH- and redox-responsive drug release, enhancing the efficacy of cancer treatments (Cheng et al., 2014).

properties

IUPAC Name |

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H93N7O18/c46-4-16-59-22-28-65-34-40-68-37-31-62-25-19-56-13-1-43(53)49-7-10-52(11-8-50-44(54)2-14-57-20-26-63-32-38-69-41-35-66-29-23-60-17-5-47)12-9-51-45(55)3-15-58-21-27-64-33-39-70-42-36-67-30-24-61-18-6-48/h1-42,46-48H2,(H,49,53)(H,50,54)(H,51,55) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUGXZWNMJJZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H93N7O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1020.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri(Amino-PEG5-amide)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

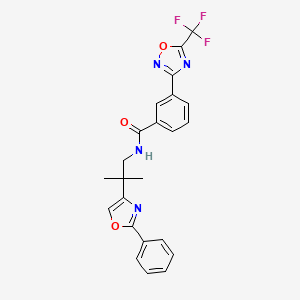

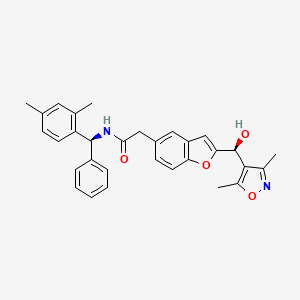

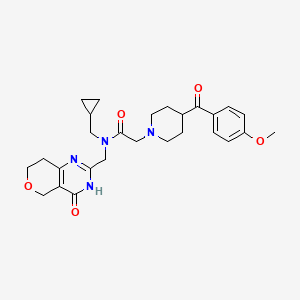

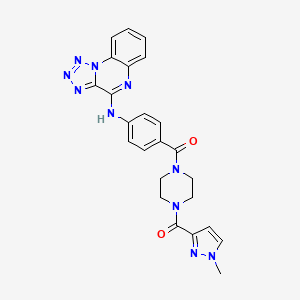

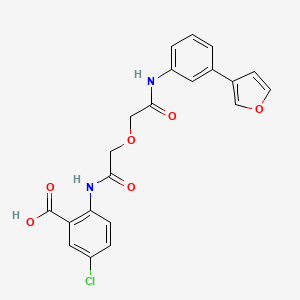

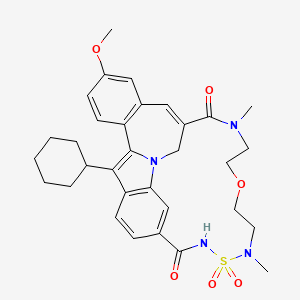

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B611391.png)

![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)

![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B611407.png)